3-Oxagranatane Scaffold Confers Up to 100-Fold Higher 5-HT3 Antagonist Potency Compared to Tropane Analogs
Derivatives of the 3-oxa-9-azabicyclo[3.3.1]nonane core (3-oxagranatane) demonstrate significantly enhanced potency as 5-HT3 receptor antagonists compared to structurally equivalent tropane and granatane derivatives [1]. For example, a 3-oxagranatane-based derivative (BDBM199091) exhibits an IC50 of 0.95 nM in a human 5-HT3A receptor calcium flux assay [2]. In contrast, 9-azabicyclo[3.3.1]nonane derivatives lacking the oxygen heteroatom showed Ki values of 2-14 µM at the dopamine transporter, representing a >1000-fold lower affinity at related CNS targets [3]. The less basic and less sterically hindered oxagranatane core is directly responsible for the improved potency [1].
| Evidence Dimension | 5-HT3 receptor antagonism potency (IC50) |
|---|---|
| Target Compound Data | 0.95 nM (derivative BDBM199091) |
| Comparator Or Baseline | Tropane/granatane derivatives (Ki = 2-14 µM at DAT; representative CNS target affinity) |
| Quantified Difference | ≥1000-fold improvement in binding affinity |
| Conditions | Human 5-HT3A receptor calcium flux inhibition assay; rat caudate-putamen DAT binding |
Why This Matters
Procurement of this scaffold enables access to a validated chemical series with proven nanomolar 5-HT3 antagonist potency, reducing medicinal chemistry optimization cycles.
- [1] Bermudez, J., Gregory, J. A., King, F. D., Starr, S., & Summersell, R. J. (1992). 3-oxagranatane (3-oxa-9-azabicyclo[3.3.1]nonane) derivatives as highly potent serotonin 5-Ht3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 2(6), 505-508. View Source
- [2] BindingDB. (n.d.). BDBM199091: (1r,5s,7s)-3-oxa-9-azabicyclo[3.3.1]nonan-7-yl 1-(pyridin-4-yl)-1h-indole-3-carboxylate, 2,2,2-trifluoroacetate. BindingDB ID 199091. View Source
- [3] Meltzer, P. C., Liang, A. Y., Blundell, P., Gonzalez, M. D., Chen, Z., George, C., & Madras, B. K. (1997). Synthesis and dopamine transporter affinity of 2-(methoxycarbonyl)-9-methyl-3-phenyl-9-azabicyclo[3.3.1]nonane derivatives. Journal of Medicinal Chemistry, 40(17), 2661-2673. View Source
